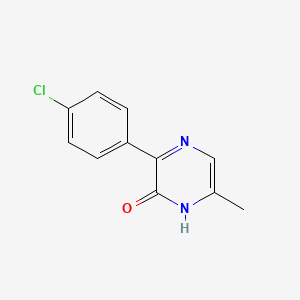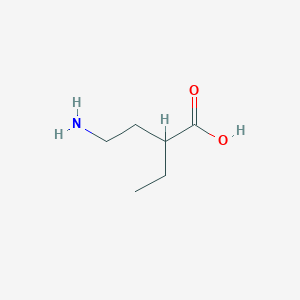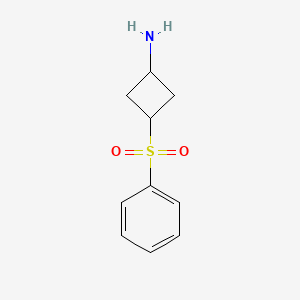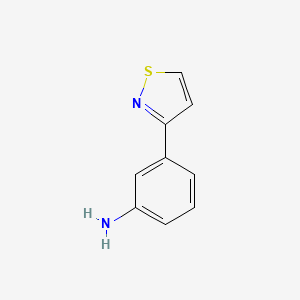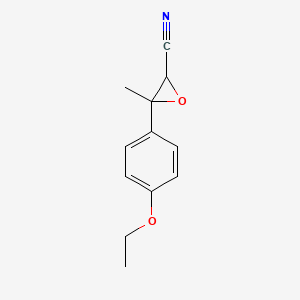![molecular formula C15H17NO3S B13182656 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde is a complex organic compound that features a thiazole ring, a benzaldehyde moiety, and propoxy and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Next, the thiazole derivative is reacted with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzoic acid.
Reduction: 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-butoxybenzaldehyde: Similar structure but with a butoxy group instead of a propoxy group.
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and propoxy groups can influence its solubility, reactivity, and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H17NO3S |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde |
InChI |
InChI=1S/C15H17NO3S/c1-3-6-18-14-5-4-12(8-17)15(7-14)19-9-13-10-20-11(2)16-13/h4-5,7-8,10H,3,6,9H2,1-2H3 |
Clave InChI |
MJJGXLPVBAVHMY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C=O)OCC2=CSC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)

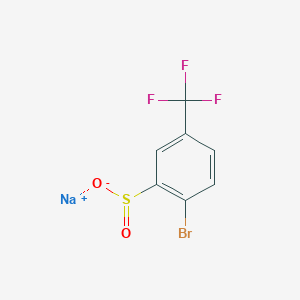

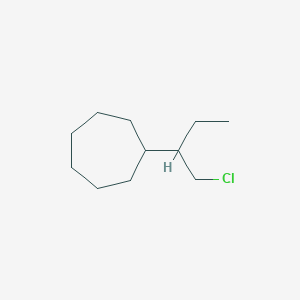
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
